

# Application Notes and Protocols for Measuring RM-018 Target Engagement in Cells

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

RM-018 is a novel tricomplex KRASG12C inhibitor that functions by inducing and stabilizing a ternary complex between the GTP-bound active state of KRASG12C and the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][2][3][4] This unique mechanism of action necessitates specialized approaches to accurately measure its target engagement in a cellular context. These application notes provide detailed protocols for various techniques to quantify the formation of the KRASG12C:RM-018:CypA tricomplex and assess the downstream consequences of this engagement.

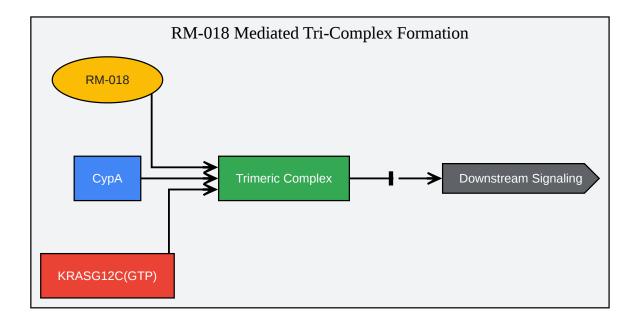
The provided methodologies are designed to equip researchers with a robust toolkit to:

- Confirm and quantify the interaction of RM-018 with its intended targets, KRASG12C and CypA, within intact cells.
- Elucidate the dose- and time-dependent effects of **RM-018** on tricomplex formation.
- Provide quantitative data to establish structure-activity relationships (SAR) for novel analog development.
- Investigate the cellular consequences of target engagement, such as downstream signaling inhibition.



# Signaling Pathway and Experimental Workflow Overviews

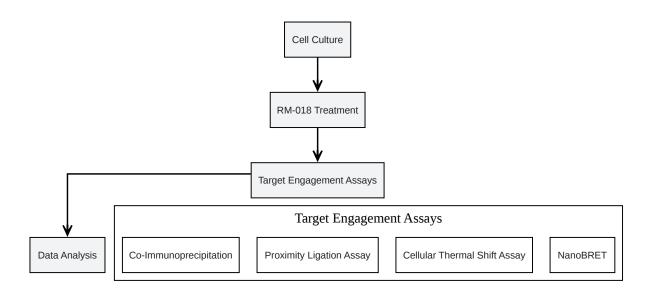
To visualize the mechanism of **RM-018** and the experimental approaches to measure its engagement, the following diagrams are provided.



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Caption: Mechanism of RM-018 action, forming a tricomplex with KRASG12C and CypA.





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Caption: General experimental workflow for measuring **RM-018** target engagement.

# **Quantitative Data Summary**

The following table summarizes key quantitative parameters that can be obtained using the described techniques. Representative values are provided for illustrative purposes and may vary depending on the specific cell line and experimental conditions.



Assay	Parameter	Typical Value Range	Cell Line Example
Co- Immunoprecipitation- MS	Stoichiometry (KRASG12C:CypA)	~1:1 in the presence of RM-018	NCI-H358
Proximity Ligation Assay	PLA Signal (arbitrary units)	5-10 fold increase with RM-018	MIA PaCa-2
Cellular Thermal Shift Assay	ΔTm of KRASG12C	+4 to +8 °C	NCI-H358
NanoBRET™ Assay	EC50 for tricomplex formation	10-100 nM	HEK293 (engineered)
Downstream Signaling (pERK)	IC50	5-50 nM	MIA PaCa-2

# Detailed Experimental Protocols Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

This protocol is designed to isolate the KRASG12C:**RM-018**:CypA tricomplex from cell lysates to confirm the interaction and determine the stoichiometry of the complex components.

#### Materials:

- KRASG12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
- RM-018
- DMSO (vehicle control)
- Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
- Anti-KRASG12C antibody (specific for the mutant protein)



- Anti-Cyclophilin A antibody
- Normal IgG (isotype control)
- Protein A/G magnetic beads
- Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Mass spectrometer compatible with proteomic analysis

- · Cell Culture and Treatment:
  - Plate KRASG12C mutant cells and grow to 70-80% confluency.
  - Treat cells with the desired concentrations of RM-018 or DMSO for 2-4 hours.
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.
  - Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
  - Incubate the pre-cleared lysate with anti-KRASG12C antibody or normal IgG overnight at 4°C with gentle rotation.
  - Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
- Washing:

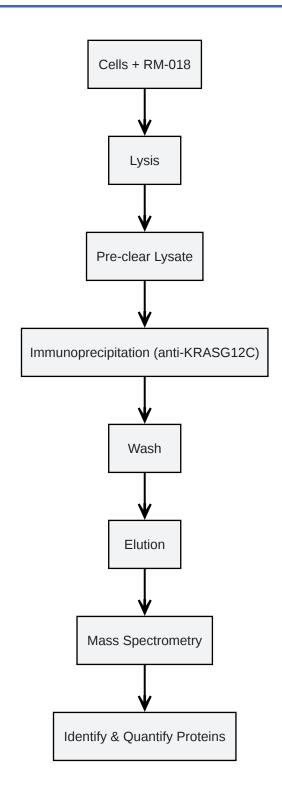






- Pellet the beads using a magnetic stand and discard the supernatant.
- Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
- Elution:
  - Elute the protein complexes from the beads using Elution Buffer.
  - Immediately neutralize the eluate with Neutralization Buffer.
- Mass Spectrometry Analysis:
  - Prepare the eluted samples for mass spectrometry (e.g., in-gel or in-solution digestion).
  - Analyze the samples by LC-MS/MS to identify and quantify the co-precipitated proteins.
  - Determine the stoichiometry of KRASG12C and CypA in the RM-018-treated samples.[2]
     [3][5]





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Caption: Workflow for Co-Immunoprecipitation followed by Mass Spectrometry.

# **Proximity Ligation Assay (PLA)**



PLA is a sensitive method to visualize and quantify protein-protein interactions in situ. This protocol is adapted to detect the proximity of KRASG12C and CypA induced by **RM-018**.

#### Materials:

- KRASG12C mutant cell line
- RM-018
- DMSO
- Primary antibodies raised in different species (e.g., rabbit anti-KRASG12C and mouse anti-CypA)
- PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
- Ligation and amplification reagents (e.g., Duolink® In Situ Detection Reagents)
- Microscope for fluorescence imaging

- · Cell Culture and Treatment:
  - Seed cells on coverslips and allow them to adhere.
  - Treat cells with RM-018 or DMSO for 2-4 hours.
- Fixation and Permeabilization:
  - Fix cells with 4% paraformaldehyde.
  - Permeabilize cells with 0.1% Triton X-100 in PBS.
- PLA Protocol:
  - Block the samples according to the manufacturer's instructions.
  - Incubate with the primary antibody cocktail (anti-KRASG12C and anti-CypA).

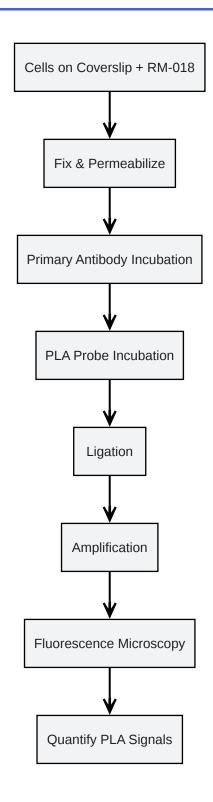
# Methodological & Application





- Wash and incubate with the PLA probes.
- Ligate the probes to form a circular DNA template.
- Amplify the circular DNA via rolling circle amplification, incorporating fluorescently labeled nucleotides.
- · Imaging and Analysis:
  - Mount the coverslips on slides with a DAPI-containing mounting medium.
  - Image the cells using a fluorescence microscope.
  - Quantify the PLA signals (fluorescent spots) per cell using image analysis software. An increased number of spots in RM-018-treated cells indicates tricomplex formation. [6][7][8]





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Caption: Workflow for the Proximity Ligation Assay.

# **Cellular Thermal Shift Assay (CETSA)**



CETSA measures the thermal stabilization of a target protein upon ligand binding. The formation of the stable tricomplex is expected to increase the thermal stability of KRASG12C.

[9]

#### Materials:

- KRASG12C mutant cell line
- RM-018
- DMSO
- PBS
- Lysis buffer with protease inhibitors
- Antibody for KRASG12C detection (for Western blot) or a suitable detection kit (e.g., ELISA)
- · Thermal cycler

- · Cell Treatment and Harvesting:
  - Treat cells with RM-018 or DMSO for 2-4 hours.
  - · Harvest cells and wash with PBS.
- Heating:
  - Resuspend the cell pellet in PBS and aliquot into PCR tubes.
  - Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.
- Lysis and Separation:
  - Lyse the cells by freeze-thaw cycles.

# Methodological & Application





 Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

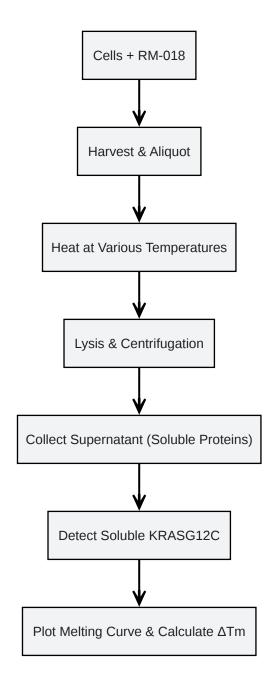
#### Detection:

- Collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble KRASG12C in each sample by Western blotting or ELISA.

#### Data Analysis:

- Plot the percentage of soluble KRASG12C as a function of temperature to generate melting curves.
- Determine the melting temperature (Tm) for both DMSO and **RM-018** treated samples. The difference in Tm ( $\Delta$ Tm) indicates the degree of thermal stabilization.[10][11]





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Caption: Workflow for the Cellular Thermal Shift Assay.

# NanoBRET™ Ternary Complex Formation Assay

This live-cell, proximity-based assay allows for the real-time measurement of tricomplex formation. It requires engineering of the cell line to express tagged versions of the target proteins.



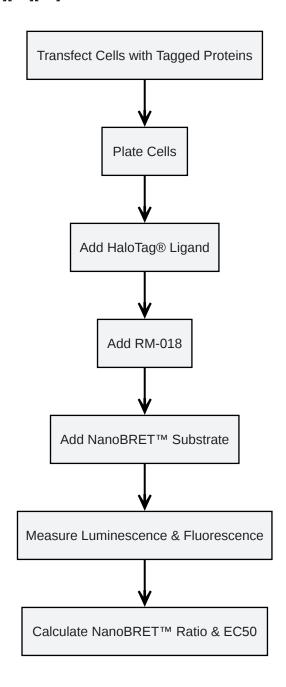
#### Materials:

- HEK293 cells (or other suitable cell line)
- Plasmids for expressing NanoLuc®-KRASG12C and HaloTag®-CypA
- Transfection reagent
- HaloTag® NanoBRET™ 618 Ligand
- NanoBRET™ Nano-Glo® Substrate
- RM-018
- Plate reader capable of measuring luminescence and fluorescence

- Cell Engineering and Plating:
  - Co-transfect cells with plasmids expressing NanoLuc®-KRASG12C and HaloTag®-CypA.
  - Plate the transfected cells in a white-walled 96- or 384-well plate.
- Assay Execution:
  - Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand.
  - Add serial dilutions of RM-018 to the wells.
  - Add the NanoBRET™ Nano-Glo® Substrate.
- Measurement and Analysis:
  - Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) signals using a plate reader.
  - Calculate the NanoBRET™ ratio (acceptor signal / donor signal).



 Plot the NanoBRET™ ratio against the RM-018 concentration to determine the EC50 for tricomplex formation.[1][10][11]



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Caption: Workflow for the NanoBRET  $^{\mbox{\tiny TM}}$  Ternary Complex Formation Assay.

# Conclusion



The suite of techniques described in these application notes provides a comprehensive approach to characterizing the cellular target engagement of the tricomplex-forming inhibitor, **RM-018**. By employing these methods, researchers can gain critical insights into the molecular mechanism of **RM-018** and advance the development of this promising class of therapeutics. Each method offers unique advantages, from the direct visualization of protein proximity with PLA to the quantitative assessment of thermal stability with CETSA and the real-time kinetics of complex formation with NanoBRET™. The selection of the most appropriate technique will depend on the specific research question and available resources.

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